molecular formula C8H13N3S B13327159 (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B13327159
M. Wt: 183.28 g/mol
InChI Key: NSFHFHMLYQVEJL-UHFFFAOYSA-N
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Description

(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a unique structure combining a thiopyrano ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the desired pyrazole ring structure . The reaction conditions often include the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound

Scientific Research Applications

(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is believed to be due to the induction of apoptosis in cancer cells. This involves the activation of enzymes such as caspase 9 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine lies in its specific combination of a thiopyrano ring and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

(2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine

InChI

InChI=1S/C8H13N3S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5,9H2,1H3

InChI Key

NSFHFHMLYQVEJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCCC2=N1)CN

Origin of Product

United States

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